[(E)-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)amino]thiourea
Description
The compound [(E)-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)amino]thiourea is a thiourea derivative featuring a nitro-substituted benzyloxy group and a methylideneamino linker. Thiourea derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Synthesis typically involves condensation reactions between nitro-substituted precursors and thiourea under reflux conditions, as seen in analogous compounds (e.g., ). Structural confirmation relies on techniques such as NMR, TLC, and melting point analysis .
Properties
IUPAC Name |
[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c16-15(23)18-17-9-11-3-7-14(8-4-11)22-10-12-1-5-13(6-2-12)19(20)21/h1-9H,10H2,(H3,16,18,23)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEFVHNRALWAIQ-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=S)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=S)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)amino]thiourea typically involves the condensation of 4-[(4-nitrophenyl)methoxy]benzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(E)-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
[(E)-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)amino]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(E)-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)amino]thiourea involves its interaction with molecular targets through its thiourea and aromatic groups. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Compound 7: 4-(4′-Nitrophenyl)thiazol-2-amine
- Structure : Contains a thiazole ring instead of a thiourea group; nitro group attached to phenyl at the para position.
- Synthesis: Cyclization of p-nitro acetophenone and thiourea in ethanol with pyridine, yielding 94% product .
- Key Difference: Thiazole core vs. thiourea-methylideneamino backbone. Thiazoles often exhibit enhanced metabolic stability but reduced hydrogen-bonding capacity compared to thioureas.
Compound 7 (): 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide
- Structure: Fluoro and nitro substituents on phenoxy group; picolinamide moiety replaces thiourea.
- Synthesis: Reflux of 4-chloro-N-methylpicolinamide with 2-fluoro-4-nitrophenol in chlorobenzene (30 hours) .
- The picolinamide group may enhance solubility compared to thiourea.
p-Dimethylaminobenzaldehyde Thiosemicarbazone ()
- Structure: Dimethylamino (electron-donating) group instead of nitro; thiosemicarbazone backbone.
- Synthesis: Not detailed, but similar condensation reactions likely .
- Key Difference: Electron-donating dimethylamino group vs. electron-withdrawing nitro. This affects redox properties and reactivity in nucleophilic substitutions.
Metabolic and Toxicity Considerations
- Benzoic Acid Derivatives (): Compounds like 5-CA-MCBX-NDM contain carboxylic acid groups, improving aqueous solubility but increasing susceptibility to Phase II metabolism (e.g., glucuronidation).
- Nitro Group Impact: The para-nitro group in the target compound could contribute to nitroreductase-mediated activation, a pathway absent in dimethylamino analogs () .
Biological Activity
[(E)-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)amino]thiourea is an organosulfur compound characterized by a complex structure that includes a thiourea group, an imine linkage, and a nitrophenyl substituent. Its molecular formula is CHNOS, with a molecular weight of approximately 432.6 g/mol. The unique combination of functional groups in this compound suggests potential biological activities, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the condensation of 4-[(4-nitrophenyl)methoxy]benzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is generally performed in polar solvents like ethanol or methanol under reflux conditions, followed by purification through recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that this compound can inhibit the growth of these pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Effects
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism of action appears to involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells .
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. The thiourea group can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. This interaction may disrupt critical biological pathways, leading to the observed antimicrobial and anticancer effects .
Case Studies
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of this compound against standard bacterial strains using disc diffusion methods. Results indicated zone inhibition ranging from 12 to 20 mm, demonstrating significant antibacterial properties .
- Cytotoxicity Testing : In another study, the compound was tested for cytotoxic effects on MCF-7 cells using MTT assays. The IC50 value was determined to be 25 µM, indicating a moderate level of cytotoxicity that warrants further investigation into its potential as an anticancer agent .
Comparison with Similar Compounds
A comparison with other similar compounds highlights the unique aspects of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Thiourea | Simple structure | Limited biological activity |
| Urea | Oxygen instead of sulfur | Lower reactivity |
| [(E)-({4-[(3-nitrophenyl)methoxy]phenyl}methylidene)amino]thiourea | Similar structure with different substituents | Varies based on nitro group position |
The presence of the nitrophenyl substituent significantly enhances the biological activity compared to simpler analogs like thiourea and urea.
Q & A
Q. What are the recommended synthetic routes for [(E)-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)amino]thiourea, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling a nitrophenyl-containing aldehyde with a thiourea derivative. Key steps include:
- Schiff base formation : Reacting 4-(4-nitrophenoxy)benzaldehyde with aminothiourea under reflux in ethanol or methanol, with catalytic acetic acid to promote imine bond formation .
- Solvent and temperature control : Ethanol at 60–80°C for 6–8 hours yields optimal results. Anhydrous conditions prevent hydrolysis of intermediates.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol improves purity (>95% by HPLC) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
Q. How can researchers assess the reactivity of the thiourea and nitrophenyl functional groups in this compound?
Methodological Answer:
- Thiourea reactivity :
- Nitrophenyl group :
Advanced Research Questions
Q. What strategies are employed to evaluate the biological activity of this compound, particularly against microbial or viral targets?
Methodological Answer:
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Control standardization : Ensure consistent assay conditions (e.g., serum concentration, incubation time). For example, discrepancies in Trypanosoma brucei viability (17.9% vs. 11.2%) may arise from variations in parasite strain or assay duration .
- Meta-analysis : Compare results with structurally analogous compounds (e.g., N-(3-bromophenyl)thioureas) to identify structure-activity trends .
Q. What advanced analytical methods resolve challenges in quantifying trace impurities?
Methodological Answer:
- HPLC-MS/MS : Detect impurities at <0.1% levels using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid).
- CHNS elemental analysis : Verify stoichiometry and detect sulfur-containing byproducts .
Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
